Ethyl 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetate is an organic compound with the molecular formula C11H12N4O2S and a molecular weight of 264.30 g/mol . This compound is characterized by the presence of a pyrimidine ring, a thiazole ring, and an ethyl acetate group. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of Ethyl 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetate typically involves the reaction of pyrimidine-2-amine with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from 0°C to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and thiazole rings allow for strong coordination with metal ions and other biomolecules, facilitating its role as an inhibitor or activator in various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-aminothiazole-4-acetate: This compound shares the thiazole and ethyl acetate groups but lacks the pyrimidine ring, resulting in different chemical properties and applications.
Pyrimidin-2-ylamino derivatives: Compounds with similar pyrimidine and amino groups but different substituents on the thiazole ring or other parts of the molecule.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-2-17-9(16)6-8-7-18-11(14-8)15-10-12-4-3-5-13-10/h3-5,7H,2,6H2,1H3,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREOHTLQJXUHND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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